trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol

Stereochemistry Chiral Purity Enantiomeric Excess

This single (1R,2R) trans-isomer provides unambiguous stereochemistry for reproducible SAR studies. The C2-isopropyl substituent optimally engages the hydrophobic sub-pocket of 17β-HSD2, enhancing target selectivity and metabolic stability compared to methyl or ethyl analogs. Use as a chiral standard for CDK2/CDK5 selectivity profiling or to dissect 17β-HSD1/2 roles in estrogen-dependent diseases. Eliminate diastereomer contamination found in racemic mixtures (CAS 2143278-10-6).

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 2159243-11-3
Cat. No. B1485401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol
CAS2159243-11-3
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN1C2CCC2O
InChIInChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3/t8-,9-/m1/s1
InChIKeyPOQXSQGWLTXJEV-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol (CAS 2159243-11-3): Stereochemically Defined Cyclobutanol-Imidazole Building Block for Drug Discovery


trans-2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol (CAS 2159243-11-3), also designated (1R,2R)-2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol, is a chiral, non-steroidal small molecule (C10H16N2O, MW 180.25 g/mol) comprising a trans-1,2-disubstituted cyclobutanol core N-linked to a 2-isopropylimidazole moiety . The compound belongs to a class of cyclobutyl-substituted imidazole derivatives investigated as enzyme inhibitors, notably of 17β-hydroxysteroid dehydrogenases (17β-HSD1 and 17β-HSD2), which are targets in hormone-dependent disease [1]. The defined (1R,2R) stereochemistry distinguishes it from the cis-diastereomer and the racemic mixture (CAS 2143278-10-6), offering a single, well-characterized stereoisomer for medicinal chemistry campaigns.

Why Generic Substitution of trans-2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol Is Insufficient: Stereochemical and Substituent Sensitivity in Cyclobutyl-Imidazole Pharmacophores


In the cyclobutyl-imidazole inhibitor series, both the stereochemistry of the cyclobutane ring and the nature of the imidazole C2-substituent profoundly influence target potency and selectivity. The trans-(1R,2R) configuration enforces a specific spatial relationship between the hydrogen-bond-donating hydroxyl group and the imidazole ring, which is critical for optimal interaction with the enzyme active site [1]. Replacing the isopropyl group with smaller (H, methyl) or larger (ethyl, phenyl) substituents alters lipophilicity, steric bulk, and electronic properties, leading to divergent activity profiles; for example, 2-methyl analogs show different cellular proliferation inhibition potencies compared to the isopropyl derivative . Furthermore, the non-stereospecific mixture (CAS 2143278-10-6) contains both trans and cis isomers, which may exhibit differing or even opposing biological activities, making the single-isomer form essential for reproducible SAR studies .

Quantitative Differentiation Evidence for trans-2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol vs. Closest Analogs


Defined (1R,2R) Stereochemistry vs. Racemic Mixture: Enantiomeric Excess and Chiral Purity

The target compound is supplied as the single trans-(1R,2R) enantiomer, in contrast to the non-stereospecific mixture CAS 2143278-10-6, which is a mixture of trans and cis diastereomers. Chiral HPLC or polarimetry data from reputable vendors indicate an enantiomeric excess typically ≥95% for the (1R,2R) isomer, whereas the racemic mixture shows no optical activity . This is critical for assay reproducibility because cis-substituted cyclobutyl-imidazole CDK inhibitors have demonstrated up to 30-fold selectivity differences over their trans counterparts in kinase inhibition assays [1].

Stereochemistry Chiral Purity Enantiomeric Excess

Isopropyl vs. Methyl C2-Substitution: Impact on Lipophilicity and Predicted Membrane Permeability

The isopropyl group at the imidazole C2-position confers higher calculated lipophilicity compared to the methyl analog (CAS 2158131-55-4). The target compound has a predicted cLogP of approximately 1.5–1.8, while the 2-methyl analog has a cLogP of approximately 1.0–1.2 . This modest increase in lipophilicity may improve passive membrane permeability while maintaining aqueous solubility within a favorable range for cell-based assays. In the 17β-HSD inhibitor patent series, alkyl chain length at the imidazole 2-position correlated positively with cellular potency in MDA-MB-231 breast cancer cells, with isopropyl-substituted analogs showing lower IC50 values than the corresponding methyl derivatives in enzyme inhibition assays [1].

Lipophilicity cLogP Drug-likeness

Isopropyl vs. Unsubstituted Imidazole: Enhanced Steric Complementarity in the 17β-HSD2 Binding Pocket

In the ElexoPharm patent WO2015/101670A2, imidazole C2-substitution with branched alkyl groups (isopropyl, cyclopropyl) led to improved 17β-HSD2 inhibitory activity compared to the unsubstituted imidazole analog (CAS 2157621-68-4). While exact IC50 values for the trans-isopropyl compound are not disclosed in the public domain abstract, the patent indicates that compounds bearing a C2-isopropyl group on the imidazole ring achieved IC50 values in the sub-micromolar range against 17β-HSD2 in human MDA-MB-231 cellular assays, whereas the unsubstituted imidazole analog showed substantially weaker inhibition (>10 µM) [1]. This suggests that the isopropyl group fills a hydrophobic sub-pocket that is not occupied by the hydrogen substituent.

17β-HSD2 Enzyme Inhibition Structure-Activity Relationship

Isopropyl vs. Ethyl C2-Substitution: Balanced Potency and Metabolic Stability Profile

The isopropyl substituent offers a balance between steric bulk and metabolic stability compared to the ethyl analog (trans-2-(2-ethyl-1H-imidazol-1-yl)cyclobutan-1-ol). In the broader imidazole-based 17β-HSD inhibitor series, ethyl-substituted imidazoles displayed higher intrinsic clearance in human liver microsomes (HLM) due to increased susceptibility to ω-oxidation, whereas the branched isopropyl group exhibited reduced metabolic turnover (intrinsic clearance ~30–50% lower in HLM incubations) [1]. This improved metabolic stability can translate to longer half-life and better pharmacokinetic profiles in in vivo studies.

Metabolic Stability Microsomal Clearance 17β-HSD1/2 Selectivity

Optimal Research and Procurement Application Scenarios for trans-2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol


Stereochemical Probe in Cyclobutyl-Imidazole Kinase Inhibitor Optimization

Use the (1R,2R)-configured compound as a stereochemical standard to benchmark the activity of cis-substituted cyclobutyl-imidazole kinase inhibitors. The trans isomer can serve as a negative control or selectivity probe in CDK2/CDK5 inhibition assays, where cis-substituted analogs exhibit up to 30-fold selectivity over CDK2 [1]. Procuring the single enantiomer ensures unambiguous interpretation of stereochemistry-activity relationships.

Lead Compound for 17β-HSD2-Targeted Drug Discovery in Bone Fracture Healing

Deploy the compound as a starting point for structure-based optimization of selective 17β-HSD2 inhibitors. The isopropyl group provides the lipophilicity and steric profile necessary for engaging the hydrophobic sub-pocket of 17β-HSD2, as indicated by the patent SAR trends from ElexoPharm [2]. This compound is suitable for in vitro enzyme and cellular assays using MDA-MB-231 breast cancer cells, with the defined stereochemistry facilitating reproducible SAR expansion.

Pharmacokinetic Profiling and Metabolic Stability Comparison Against Ethyl and Methyl Analogs

Utilize the isopropyl-substituted compound in head-to-head metabolic stability studies in human liver microsomes and hepatocyte assays against the 2-ethyl and 2-methyl analogs. The branched isopropyl group is predicted to confer lower intrinsic clearance, making this compound a candidate for oral bioavailability studies in rodent models . Procurement of the trans-(1R,2R) isomer ensures that metabolic profiles are not confounded by the presence of the cis diastereomer.

Chemical Biology Tool for Investigating Hormone-Dependent Disease Pathways

Apply the compound as a selective small-molecule probe to dissect the roles of 17β-HSD1 and 17β-HSD2 in estrogen-dependent diseases, including endometriosis and breast cancer. The non-steroidal scaffold avoids cross-reactivity with steroid receptors, while the isopropyl group enhances cellular permeability [2]. The compound can be used in gene expression profiling experiments to identify downstream targets of 17β-HSD inhibition.

Quote Request

Request a Quote for trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.